molecular formula C9H10BrF B6252028 1-(bromomethyl)-4-ethyl-2-fluorobenzene CAS No. 1822765-49-0

1-(bromomethyl)-4-ethyl-2-fluorobenzene

Cat. No.: B6252028
CAS No.: 1822765-49-0
M. Wt: 217.08 g/mol
InChI Key: HPEUQFDHWGURMJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-ethyl-2-fluorobenzene is a valuable organic building block in chemical synthesis and pharmaceutical research. As a benzyl bromide derivative bearing both ethyl and fluorine substituents on the aromatic ring, it is particularly useful for introducing the 4-ethyl-2-fluorobenzyl group into more complex molecules. The bromomethyl group serves as an excellent electrophile for alkylation reactions and can be utilized in cross-coupling reactions or for the synthesis of various functionalized intermediates. This compound is intended for research applications as a key precursor in the development of active pharmaceutical ingredients (APIs) and other advanced materials. It is offered with high purity and is for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1822765-49-0

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(bromomethyl)-4-ethyl-2-fluorobenzene

InChI

InChI=1S/C9H10BrF/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6H2,1H3

InChI Key

HPEUQFDHWGURMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CBr)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Ethyl 2 Fluorobenzene

Direct Benzylic Bromination Strategies for Alkyl- and Fluoro-Substituted Aromatics

Direct benzylic bromination offers a straightforward approach to introduce a bromine atom at the benzylic position of alkyl-substituted aromatic compounds. chadsprep.com This method is particularly useful for the synthesis of 1-(bromomethyl)-4-ethyl-2-fluorobenzene from a 4-ethyl-2-fluorotoluene precursor.

Radical Halogenation Protocols Utilizing N-Bromosuccinimide (NBS) and Initiators (e.g., AIBN, Light)

A widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com Common initiators include azobisisobutyronitrile (AIBN) or exposure to light (UV irradiation). mychemblog.comorganic-chemistry.org The reaction proceeds via a free-radical chain mechanism. mychemblog.com

The key advantage of using NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is generated in situ. chadsprep.comyoutube.com This low concentration of Br₂ minimizes competing reactions, such as electrophilic addition to the aromatic ring. chadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives like acetonitrile (B52724) are increasingly being used. organic-chemistry.org

The mechanism involves the following key steps:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond in NBS by heat or light generates initial radicals. mychemblog.comyoutube.com These radicals then abstract a hydrogen atom from a trace amount of HBr present to form a bromine radical (Br•). mychemblog.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the 4-ethyl-2-fluorotoluene precursor, forming a resonance-stabilized benzylic radical. youtube.comjove.com This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. mychemblog.comyoutube.com

Termination: The reaction is terminated by the combination of any two radical species. youtube.com

Optimization of Reaction Conditions and Reagent Stoichiometry for Selective Bromination

To achieve high yields and selectivity, careful optimization of reaction conditions is crucial. Key parameters to consider include:

ParameterConditionRationale
Solvent Non-polar solvents like CCl₄ or acetonitrileFavors the radical pathway and minimizes ionic side reactions. organic-chemistry.org
Initiator AIBN or lightEfficiently generates the initial radicals required to start the chain reaction. mychemblog.com
Temperature Refluxing conditionsProvides the necessary energy for homolytic cleavage and propagation steps. mychemblog.com
NBS Stoichiometry Slight excessEnsures complete conversion of the starting material.
Exclusion of Polar/Acidic Solvents Prevents acid-catalyzed aromatic bromination on the ring. mychemblog.com

Table 1: Reaction Condition Optimization for Selective Benzylic Bromination

Controlling the stoichiometry of NBS is important. While a slight excess can drive the reaction to completion, a large excess can lead to the formation of dibrominated byproducts. The reaction is often monitored by the consumption of the starting material or the formation of the product using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Regioselectivity and Chemoselectivity Considerations in Halogenation of 4-ethyl-2-fluorotoluene Precursors

Regioselectivity: The bromination of 4-ethyl-2-fluorotoluene presents a regioselectivity challenge. The molecule has two potential sites for benzylic bromination: the methyl group and the methylene (B1212753) group of the ethyl substituent. Radical halogenation reactions are highly regioselective, favoring the formation of the most stable radical intermediate. youtube.comyoutube.com In the case of 4-ethyl-2-fluorotoluene, the benzylic radical formed by hydrogen abstraction from the methylene group of the ethyl substituent is a secondary radical and is more stable than the primary radical that would be formed from the methyl group. chemistrysteps.com This stability is due to hyperconjugation and resonance stabilization with the aromatic ring. jove.com Therefore, the bromination is expected to occur selectively at the benzylic position of the ethyl group, yielding this compound as the major product. jove.comchemistrysteps.com

Chemoselectivity: A key chemoselectivity consideration is to favor benzylic bromination over electrophilic aromatic bromination. The use of NBS under radical conditions (non-polar solvent, radical initiator) is crucial for this. chadsprep.com In polar or acidic media, NBS can act as a source of electrophilic bromine, leading to bromination of the aromatic ring. mychemblog.com The fluorine and ethyl groups on the aromatic ring are activating and ortho-, para-directing, which would further complicate the product mixture if electrophilic substitution were to occur.

Functional Group Interconversion Routes to this compound

An alternative synthetic strategy involves the conversion of a pre-existing functional group at the benzylic position. A common precursor for this approach is the corresponding benzylic alcohol, (4-ethyl-2-fluorophenyl)methanol.

Conversion from Corresponding Benzylic Alcohols

The transformation of benzylic alcohols into benzylic bromides is a well-established and reliable method.

Reagents and Mechanistic Insights (e.g., PBr₃, HBr/HOAc, Polyvinylpyrrolidone-Bromine Complex)

Several reagents can effect this transformation, each with its own mechanistic pathway and advantages.

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols to the corresponding alkyl bromides. byjus.com The reaction typically proceeds via an Sₙ2 mechanism. byjus.comvedantu.com The alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. vedantu.commasterorganicchemistry.com This forms a good leaving group, which is then displaced by the bromide ion in a backside attack on the benzylic carbon. vedantu.commasterorganicchemistry.com This mechanism results in an inversion of stereochemistry if the benzylic carbon is a chiral center. vedantu.comcommonorganicchemistry.com The reaction with PBr₃ generally gives high yields and avoids carbocation rearrangements that can occur with other methods. byjus.com

Hydrogen Bromide in Acetic Acid (HBr/HOAc): A solution of hydrogen bromide in glacial acetic acid can also be used to convert benzylic alcohols to benzyl (B1604629) bromides. ias.ac.inbyjus.com The reaction mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid (HBr), forming a good leaving group (water). byjus.com The bromide ion then acts as a nucleophile, attacking the benzylic carbocation (in an Sₙ1-like mechanism) or displacing the water molecule in a concerted step (Sₙ2-like). The nature of the mechanism can be influenced by the substrate and reaction conditions. For benzylic alcohols, which can form relatively stable carbocations, an Sₙ1 pathway is plausible.

Polyvinylpyrrolidone-Bromine Complex (PVP-Br₂): This is a mild and selective solid-supported reagent that can be used for the bromination of alcohols. researchgate.netresearchgate.net The complex is easily prepared and offers advantages in terms of handling and product purification, as the polymeric byproduct can be removed by simple filtration. researchgate.net The PVP-Br₂ complex acts as a source of bromine in the reaction medium. researchgate.net This method has been shown to be effective for the selective preparation of benzyl bromides from benzylic alcohols. researchgate.net

ReagentMechanismAdvantages
PBr₃ Sₙ2High yields, avoids carbocation rearrangements. byjus.com
HBr/HOAc Sₙ1 or Sₙ2Readily available and cost-effective reagents. ias.ac.inbyjus.com
PVP-Br₂ Solid-supported brominationMild conditions, easy workup and purification. researchgate.netresearchgate.net

Table 2: Comparison of Reagents for the Conversion of Benzylic Alcohols to Bromides

Solid-Phase Supported Methodologies for Halogenation

Solid-phase organic synthesis offers significant advantages, including simplified purification and the potential for automation. While direct solid-phase supported halogenation of a resin-bound precursor to this compound is not extensively documented in dedicated studies, the principles can be extrapolated from established methods for the synthesis of other benzylic bromides.

A common strategy involves the use of a polymer-supported brominating agent. For instance, polymer-bound N-bromosuccinimide (NBS) can be employed for the benzylic bromination of an appropriate resin-tethered toluene (B28343) derivative. The starting material, 4-ethyl-2-fluorotoluene, would first be attached to a solid support, typically a polystyrene resin, via a suitable linker. The resin-bound substrate is then treated with a brominating agent.

The reaction would proceed via a free-radical mechanism, initiated either thermally or photochemically. The use of a solid-supported reagent facilitates the removal of by-products, as the excess reagent and the succinimide (B58015) co-product can be easily filtered off, leaving the desired resin-bound benzyl bromide. Cleavage from the resin would then yield the final product, this compound.

Table 1: Representative Conditions for Solid-Phase Benzylic Bromination

ParameterCondition
Solid SupportPolystyrene resin with a suitable linker
Brominating AgentPolymer-supported N-bromosuccinimide
InitiatorAzobisisobutyronitrile (AIBN) or light (hν)
SolventDichloromethane (DCM) or Carbon tetrachloride (CCl₄)
TemperatureReflux or room temperature (with photo-initiation)
Cleavage AgentTrifluoroacetic acid (TFA) or other suitable acid

This table presents generalized conditions based on solid-phase synthesis of similar compounds and may require optimization for the specific synthesis of this compound.

Halogen Exchange Reactions (e.g., from Benzylic Chlorides or Iodides)

The Finkelstein reaction provides a classic and efficient method for the synthesis of alkyl halides through halogen exchange. researchgate.netrsc.orgscirp.org This SN2 reaction is particularly effective for preparing benzylic bromides from their corresponding chlorides. scirp.org The synthesis of this compound can be achieved by first preparing 1-(chloromethyl)-4-ethyl-2-fluorobenzene, followed by a halogen exchange reaction.

The precursor, 1-(chloromethyl)-4-ethyl-2-fluorobenzene, can be synthesized from 1-ethyl-2-fluorobenzene (B140242) via chloromethylation. The subsequent halogen exchange is typically carried out using a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is driven to completion by the precipitation of the less soluble sodium chloride from the reaction mixture, according to Le Châtelier's principle. researchgate.net

Table 2: Typical Conditions for Finkelstein Halogen Exchange

ParameterCondition
Starting Material1-(chloromethyl)-4-ethyl-2-fluorobenzene
Bromide SourceSodium bromide (NaBr) or Lithium bromide (LiBr)
SolventAcetone or Dimethylformamide (DMF)
TemperatureRoom temperature to reflux
Reaction TimeSeveral hours to completion

This table outlines general conditions for the Finkelstein reaction and may need to be adapted for the specific synthesis of this compound.

Emerging and Sustainable Synthesis Approaches for Benzylic Bromides

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of benzylic bromides, moving away from hazardous reagents and solvents.

Catalytic and Organocatalytic Methods for Bromomethylation

The direct bromomethylation of 1-ethyl-2-fluorobenzene presents a more atom-economical route to the target compound. While traditional methods often rely on stoichiometric amounts of harsh reagents, modern approaches utilize catalytic systems.

Photocatalysis has emerged as a powerful tool for benzylic bromination. researchgate.net Visible-light-induced reactions, often employing a photocatalyst, can activate the C-H bond at the benzylic position for selective bromination. researchgate.net For instance, the use of N-bromosuccinimide (NBS) as the bromine source can be initiated by visible light, sometimes in the presence of an organocatalyst, offering a milder alternative to traditional radical initiators. researchgate.net These methods often proceed with high selectivity for the benzylic position, even in the presence of other potentially reactive sites on the aromatic ring. masterorganicchemistry.com The electron-donating nature of the ethyl group and the electronic effects of the fluorine atom in the starting material, 1-ethyl-2-fluorobenzene, would influence the reaction conditions required for efficient and selective bromination.

Solvent-Free or Reduced-Solvent Reaction Systems

A significant push towards green chemistry involves the reduction or complete elimination of volatile organic solvents. Solvent-free benzylic bromination has been successfully demonstrated for various toluene derivatives. researchgate.net These reactions are often carried out using photochemical methods, where the neat reactants are irradiated with light to initiate the radical bromination. researchgate.net

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 1-ethyl-2-fluorobenzene with a brominating agent like N-bromosuccinimide under photochemical conditions. The absence of a solvent not only reduces environmental impact but can also lead to higher reaction concentrations and potentially faster reaction times.

Table 3: Comparison of Sustainable Bromination Methods

MethodCatalyst/InitiatorSolventAdvantages
Photocatalytic BrominationVisible light, optional photocatalystAcetonitrile, waterMild conditions, high selectivity
Solvent-Free Photochemical BrominationUV or visible lightNoneReduced waste, high concentration

This table provides a comparative overview of emerging sustainable methods applicable to the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 4 Ethyl 2 Fluorobenzene

Nucleophilic Substitution Pathways (SN1 and SN2)

The benzylic bromide functionality in 1-(bromomethyl)-4-ethyl-2-fluorobenzene is a prime site for nucleophilic substitution reactions. The reaction can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, with the dominant mechanism being heavily influenced by the reaction conditions and the electronic and steric properties of the substrate.

The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism proceeds via a single transition state where the nucleophile attacks as the leaving group departs. For primary benzylic halides, the SN2 pathway is often competitive, but the potential for a resonance-stabilized benzylic carbocation also allows for an SN1 pathway. masterorganicchemistry.com

The substituents on the benzene (B151609) ring—an ethyl group at the para position and a fluorine atom at the ortho position—exert significant electronic and steric effects that dictate the kinetics and selectivity of substitution reactions.

Ethyl Group (para-position): The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). minia.edu.eg By donating electron density to the aromatic ring, it helps to stabilize the adjacent benzylic carbocation that would form in an SN1 reaction. This stabilization accelerates the rate of SN1 reactions.

Steric Effects: The ortho-fluoro group introduces steric hindrance around the benzylic carbon. This steric bulk can impede the backside attack required for an SN2 reaction, thereby slowing its rate. masterorganicchemistry.com

The competition between SN1 and SN2 pathways is therefore finely balanced. In polar, protic solvents that stabilize carbocations, and with weak nucleophiles, the SN1 pathway may be favored due to the stabilizing influence of the para-ethyl group. Conversely, in polar, aprotic solvents with strong, unhindered nucleophiles, the SN2 pathway could prevail, although it would be sterically hindered by the ortho-fluoro substituent.

Table 1: Influence of Substituents on Nucleophilic Substitution Pathways

Substituent Position Electronic Effect Influence on SN1 Rate Influence on SN2 Rate
Ethyl para +I (Electron Donating) Increases (stabilizes carbocation) Minor effect
Fluoro ortho -I (Electron Withdrawing), +M (Electron Donating) Decreases (destabilizes carbocation via -I) Increases (more electrophilic carbon), Decreases (steric hindrance)

While specific stereochemical studies on this compound are not widely documented, the stereochemical outcomes can be predicted based on the general principles of SN1 and SN2 mechanisms.

SN1 Reaction: If a chiral variant of the substrate were used, an SN1 reaction would proceed through a planar carbocation intermediate. The incoming nucleophile could attack from either face, leading to a racemic or near-racemic mixture of products.

SN2 Reaction: An SN2 reaction involves a backside attack by the nucleophile relative to the leaving group. This results in an inversion of the stereochemical configuration at the benzylic carbon. masterorganicchemistry.com

The actual stereochemical outcome would likely be a mixture, reflecting the competitive nature of the two pathways. The exact ratio of inversion to racemization would depend on the specific nucleophile, solvent, and temperature used.

This compound is a versatile electrophile that can react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Carbon Nucleophiles: Reagents like cyanides, enolates, and organometallics can displace the bromide to form new C-C bonds, extending the carbon skeleton.

Nitrogen Nucleophiles: Amines, amides, and azides readily react to produce the corresponding substituted amines and related nitrogen-containing compounds. researchgate.netnih.gov

Oxygen Nucleophiles: Hydroxide, alkoxides, and carboxylates serve as oxygen-based nucleophiles to yield alcohols, ethers, and esters, respectively.

Sulfur-Based Nucleophiles: Thiols and thiolates, being excellent nucleophiles, react efficiently to form thioethers.

Table 2: Representative Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Reagent Product Type
Carbon Cyanide NaCN Nitrile
Nitrogen Amine R₂NH Tertiary Amine
Oxygen Alkoxide NaOR Ether
Sulfur Thiolate NaSR Thioether

Organometallic Transformations Utilizing the Benzylic Bromide Moiety

The carbon-bromine bond in this compound is also a handle for various organometallic transformations, enabling its use in complex coupling reactions.

Treatment of this compound with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent, 4-ethyl-2-fluorobenzylmagnesium bromide. In this reagent, the polarity of the benzylic carbon is reversed, making it nucleophilic. umich.edu

However, the presence of the ortho-fluoro substituent introduces a potential complication. Aryl Grignard reagents with an ortho-halogen can be unstable and may undergo elimination to form highly reactive benzyne (B1209423) intermediates. stackexchange.com While the Grignard in this case is benzylic, the high reactivity of the C-F bond in the presence of the organomagnesium species warrants consideration of potential side reactions. The primary utility of the formed Grignard reagent would be as a potent nucleophile to react with various electrophiles such as aldehydes, ketones, and esters.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, where it serves as the electrophilic partner. These reactions are powerful tools for forming C-C bonds.

Suzuki Coupling: This reaction would involve the coupling of the benzylic bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This involves the coupling of the benzylic bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. organic-chemistry.orgnih.govorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate these couplings, even at room temperature. organic-chemistry.org

Heck Reaction: In a Heck-type reaction, the benzylic bromide would couple with an alkene to form a substituted alkene. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The reaction proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

The electronic properties of the substituted ring can influence the efficiency of these reactions. The electron-donating ethyl group might slightly decrease the reactivity of the C-Br bond towards oxidative addition, a key step in these catalytic cycles.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Base Product Formed
Suzuki Coupling R-B(OH)₂ Pd(PPh₃)₄ / Na₂CO₃ Ar-CH₂-R
Sonogashira Coupling R-C≡CH PdCl₂(PPh₃)₂ / CuI / Et₃N Ar-CH₂-C≡C-R
Heck Reaction R-CH=CH₂ Pd(OAc)₂ / PPh₃ / Et₃N Ar-CH₂-CH=CH-R

Copper-Mediated Coupling and C-H Activation Strategies

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the benzylic bromide functionality serves as a key reactive handle. It is anticipated that this compound could participate in copper-mediated coupling reactions with a variety of nucleophilic partners. For instance, coupling with organoboron reagents (Suzuki-Miyaura type coupling), organotin reagents (Stille coupling), or terminal alkynes (Sonogashira type coupling) would be expected to proceed, catalyzed by a suitable copper(I) or copper(II) precursor in the presence of a ligand and base. The ligand, often a diamine or phosphine, plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle.

C-H activation strategies involving a copper catalyst could also be envisioned, although these are less common for benzyl (B1604629) halides compared to aryl halides. A hypothetical scenario could involve the oxidative addition of the C-Br bond to a low-valent copper species, followed by a directed C-H activation at an appropriate position on a coupling partner. However, without experimental data, the feasibility and regioselectivity of such a transformation remain speculative.

Radical Reactions Involving this compound

The C-Br bond in this compound is susceptible to homolytic cleavage, making it a potential precursor for the generation of a 4-ethyl-2-fluorobenzyl radical. This radical intermediate could then engage in a variety of subsequent reactions.

Photoredox Catalysis in Benzylic Radical Generation

Visible-light photoredox catalysis is a mild and efficient method for generating radical species. It is highly probable that this compound could serve as a substrate in such transformations. The process would likely involve a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the benzyl bromide. This SET process would lead to the formation of the 4-ethyl-2-fluorobenzyl radical and a bromide anion. The generated radical could then be trapped by a suitable radical acceptor, such as an electron-deficient alkene or a heteroaromatic system, to form a new C-C bond.

Radical Addition and Cyclization Pathways

Once generated, the 4-ethyl-2-fluorobenzyl radical can participate in radical addition reactions. For example, its addition to the double bond of an alkene would generate a new carbon-centered radical, which could then be further functionalized or quenched by a hydrogen atom donor.

Intramolecular radical cyclization could also be a possibility if a suitable radical acceptor is present within the same molecule. For a derivative of this compound containing an appropriately positioned alkene or alkyne, the benzyl radical could cyclize to form a new ring system. The regioselectivity of such a cyclization would be governed by Baldwin's rules.

Electrophilic Aromatic Substitution and Friedel-Crafts Reactions

Role as an Electrophile in Benzylation Reactions

In the presence of a Lewis acid, this compound is expected to be an effective electrophile in Friedel-Crafts alkylation reactions. The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), would coordinate to the bromine atom, facilitating its departure and the formation of a transient 4-ethyl-2-fluorobenzyl carbocation. This carbocation would then be attacked by an electron-rich aromatic ring (the nucleophile) to form a new C-C bond, resulting in the benzylation of the aromatic substrate. The fluorine and ethyl substituents on the benzylating agent would influence the reactivity and might have a minor effect on the regioselectivity of the attack on the nucleophilic arene.

Due to the lack of specific experimental data, a representative data table for this reaction cannot be generated.

Rearrangements and Cyclization Reactions Triggered by Electrophilic Activation

The 4-ethyl-2-fluorobenzyl carbocation, formed under Friedel-Crafts conditions, is a primary benzylic carbocation and thus could be susceptible to rearrangement to a more stable secondary or tertiary carbocation if a suitable migrating group were present in a more complex derivative. However, in the parent compound, such rearrangements are not anticipated.

Intramolecular Friedel-Crafts reactions could occur if the molecule were appropriately substituted with an aromatic ring. For instance, if the ethyl group were replaced by a phenoxy or anilino group linked by a suitable tether, the generated benzyl carbocation could undergo an intramolecular electrophilic attack on the tethered aromatic ring to yield a cyclized product, such as a derivative of dihydroanthracene or a similar tricyclic system. The feasibility and outcome of such a reaction would be highly dependent on the nature and length of the linking chain.

A data table detailing specific examples of these rearrangements and cyclizations cannot be provided as no such reactions have been reported for this compound.

Computational Chemistry and Theoretical Studies of this compound Reactivity

Computational chemistry and theoretical studies provide powerful tools for investigating the reactivity of molecules like this compound at a microscopic level. These methods allow for the detailed examination of reaction mechanisms, transition states, and the electronic factors that govern chemical transformations. In the absence of specific experimental studies on this particular substituted benzyl bromide, computational approaches offer a valuable means of predicting its behavior and understanding the underlying principles of its reactivity.

Transition State Analysis and Reaction Coordinate Determination

The study of chemical reactions through computational means heavily relies on the characterization of the potential energy surface (PES). The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable reactants and products, while saddle points represent transition states—the highest energy point along the lowest energy path from reactants to products. The pathway connecting reactants to products via the transition state is known as the reaction coordinate.

For this compound, a primary benzylic halide, a key reaction pathway to consider is nucleophilic substitution (Sₙ2). In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a concerted fashion. masterorganicchemistry.com The transition state for such a reaction would involve a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing bromide leaving group. masterorganicchemistry.com

Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of this transition state. By calculating the vibrational frequencies of the optimized transition state structure, a single imaginary frequency is typically found, which corresponds to the motion along the reaction coordinate. researchgate.net This imaginary frequency confirms that the structure is indeed a true transition state.

The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. DFT computations on similar benzyl bromide systems have shown that substituents on the aromatic ring can significantly influence this barrier. researchgate.net For instance, electron-donating groups can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate. Conversely, electron-withdrawing groups can have the opposite effect. The ethyl group at the para position and the fluorine atom at the ortho position in this compound would be expected to modulate the reactivity in this manner.

Table 1: Illustrative Theoretical Data for Sₙ2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

ParameterDescriptionHypothetical Calculated Value
Reactant EnergyEnergy of this compound and Nu⁻-
Transition State EnergyEnergy of the [Nu---CH₂(C₈H₈F)---Br]⁻ complex-
Activation Energy (ΔE‡)Transition State Energy - Reactant EnergyValue dependent on nucleophile and computational method
Reaction Energy (ΔE_rxn)Product Energy - Reactant EnergyValue dependent on nucleophile and computational method
Imaginary FrequencyVibrational mode of the transition state along the reaction coordinateTypically in the range of 100i - 500i cm⁻¹

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. Methods like Hartree-Fock (HF), post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), and Density Functional Theory (DFT) are used to solve the Schrödinger equation approximately for a given molecule. nih.gov These calculations provide detailed information about the electronic structure, bonding, and charge distribution within this compound.

The electronic structure of the benzene ring is characterized by delocalized π-orbitals. wikipedia.org The substituents—a bromomethyl group, an ethyl group, and a fluorine atom—perturb this electronic structure. The ethyl group is generally considered an electron-donating group through inductive effects and hyperconjugation. The fluorine atom, being highly electronegative, is an electron-withdrawing group through induction but can also act as a weak π-donor through resonance. The interplay of these electronic effects influences the electron density at different positions on the aromatic ring and at the benzylic carbon.

Generalized Valence Bond (GVB) theory offers a qualitative and quantitative picture of chemical bonding by describing molecular wave functions in terms of optimized atomic-like orbitals. acs.org For this compound, GVB calculations could elucidate the nature of the C-Br bond, showing its polarization and the degree of covalent versus ionic character. This is crucial for understanding its propensity to act as a leaving group in nucleophilic substitution reactions.

Furthermore, quantum chemical calculations can determine various molecular properties that are relevant to reactivity. These include the molecular electrostatic potential (MEP), which shows the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of positive potential around the benzylic carbon, confirming its electrophilicity.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyDescriptionPredicted Trend/Value
Dipole MomentA measure of the overall polarity of the molecule.A non-zero value, influenced by the vector sum of individual bond dipoles.
Mulliken Atomic ChargesPartial charges assigned to each atom in the molecule.The benzylic carbon would have a partial positive charge, and the bromine and fluorine atoms would have partial negative charges.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A key indicator of chemical reactivity. A smaller gap often suggests higher reactivity.
C-Br Bond Dissociation EnergyThe energy required to break the C-Br bond homolytically.A moderate value, indicative of a relatively labile bond susceptible to cleavage.

Applications of 1 Bromomethyl 4 Ethyl 2 Fluorobenzene As a Key Synthetic Building Block

Construction of Complex Organic Molecules

The strategic placement of the reactive bromomethyl group, combined with the specific substitution pattern on the aromatic ring, positions this compound as a key starting material for creating intricate molecular architectures.

While specific examples detailing the use of 1-(bromomethyl)-4-ethyl-2-fluorobenzene in the synthesis of commercial APIs are not widely documented, its structural motifs are highly relevant in medicinal chemistry. Fluorinated aromatic rings are a common feature in many modern drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The compound serves as a precursor to introduce the 4-ethyl-2-fluorobenzyl group, which can be a key component of a larger, biologically active molecule.

The synthesis of benzofused nitrogen heterocycles, which are core structures in numerous pharmaceuticals, often involves intermediates derived from substituted benzyl (B1604629) halides. nih.gov The reactivity of the bromomethyl group allows for its attachment to nitrogen atoms within heterocyclic systems, forming crucial C-N bonds that build the final API structure.

Similar to its role in pharmaceuticals, the fluorinated benzyl structure of this compound is pertinent to the agrochemical industry. Fluorine-containing compounds are integral to the design of modern herbicides, insecticides, and fungicides. The compound can be used to synthesize active ingredients where the 4-ethyl-2-fluorobenzyl group is essential for performance. Its derivatization can lead to a variety of specialty chemicals with tailored physical and chemical properties for diverse industrial applications.

Derivatization to Diverse Functional Groups

The true synthetic power of this compound lies in its capacity to be converted into a multitude of other functional groups. The carbon-bromine bond in the bromomethyl group is relatively weak and polarized, making it an excellent leaving group in nucleophilic substitution reactions.

The bromomethyl group can be readily transformed into oxygen-containing functional groups. These transformations are fundamental in multi-step syntheses.

Benzylic Alcohols: Simple hydrolysis of this compound, typically by reaction with an aqueous base like sodium hydroxide, yields the corresponding (4-ethyl-2-fluorophenyl)methanol.

Benzylic Aldehydes: The resulting benzylic alcohol can be selectively oxidized to 4-ethyl-2-fluorobenzaldehyde (B1445888) using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Benzylic Carboxylic Acids: Stronger oxidation of either the benzylic alcohol or the parent bromomethyl compound with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid leads to the formation of 4-ethyl-2-fluorobenzoic acid.

Table 1: Derivatization to Oxygen-Containing Functional Groups

Starting Material Reagent(s) Product Functional Group
This compound NaOH (aq) or H₂O Benzylic Alcohol
(4-ethyl-2-fluorophenyl)methanol Pyridinium Chlorochromate (PCC) Benzylic Aldehyde

The introduction of nitrogen is a critical step in the synthesis of many biologically active compounds. organic-chemistry.org The reaction of this compound with nitrogen nucleophiles provides a direct route to various amines and heterocyclic structures.

Benzylic Amines: Reaction with ammonia, primary amines, or secondary amines via a standard SN2 mechanism results in the formation of primary, secondary, or tertiary benzylic amines, respectively.

Nitrogen-Containing Heterocycles: This building block is particularly useful for the N-alkylation of heterocyclic rings like imidazoles, pyrazoles, and triazoles. mdpi.com These N-benzylic heterocycles are prominent scaffolds in many pharmaceutical agents. nih.govrsc.org The reaction involves the displacement of the bromide by a nitrogen atom of the heterocyclic ring, creating a stable C-N bond.

Table 2: Synthesis of Nitrogen-Containing Derivatives

Nucleophile Product Class
Ammonia (NH₃) Primary Benzylic Amine
Primary Amine (R-NH₂) Secondary Benzylic Amine
Imidazole N-(4-ethyl-2-fluorobenzyl)imidazole

Creating new carbon-carbon bonds is central to building the molecular skeleton of complex organic molecules. This compound is a valuable electrophile for such reactions.

Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group (-CN), forming (4-ethyl-2-fluorophenyl)acetonitrile. This product is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Alkylation of Carbon Nucleophiles: It can alkylate a variety of carbon-based nucleophiles, such as enolates derived from ketones or esters, and organometallic reagents like Grignard reagents or organocuprates.

Coupling Reactions: While not a direct participant as a halide on an sp² carbon, it can be converted into an organometallic reagent (e.g., a Grignard reagent) which can then participate in cross-coupling reactions. Alternatively, it can act as the electrophile in couplings with suitable organometallic partners to attach the benzyl group to other aryl or alkyl systems.

Table 3: Examples of C-C Bond Forming Reactions

Reagent/Reaction Type Resulting Functional Group/Structure
Sodium Cyanide (NaCN) Benzylic Nitrile (-CH₂CN)
Grignard Reagent (R'-MgX) Alkylated Benzene (B151609) (-CH₂-R')

Role in Multi-Step Synthesis Strategies

The strategic planning of a multi-step synthesis is a cornerstone of modern organic chemistry, enabling the construction of complex target molecules from simpler, commercially available starting materials. The efficiency and success of such endeavors often hinge on the selection of versatile building blocks that can be reliably incorporated into either linear or convergent synthetic routes.

Convergent and Linear Synthesis Approaches Utilizing this compound

Theoretically, the this compound moiety could serve as a valuable synthon in both strategies. The reactive bromomethyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. The fluoro and ethyl substituents on the benzene ring could influence the electronic properties and steric environment of the molecule, potentially directing reactions or modifying the biological activity of the final product.

However, a thorough review of available chemical literature and patent filings did not yield specific examples of synthetic schemes where this compound is explicitly used as an intermediate in either a linear or convergent synthesis. While many studies describe the synthesis and application of substituted benzyl bromides in general, the specific substitution pattern of this compound appears to be absent from documented synthetic routes for pharmaceuticals, agrochemicals, or other complex organic targets.

Strategic Integration into Protecting Group Chemistry Schemes

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyl group is a commonly employed protecting group, particularly for alcohols and amines, due to its relative stability and the various methods available for its removal.

The 2-fluoro-4-ethylbenzyl group, which would be introduced by this compound, could theoretically offer advantages in specific protecting group strategies. The electronic and steric influence of the fluorine and ethyl groups might modulate the stability of the protected functional group or allow for selective deprotection under specific conditions. For instance, the fluorine atom could alter the electron density of the aromatic ring, potentially influencing its cleavage by hydrogenolysis or other methods.

Despite these theoretical possibilities, no published research or patents were found that describe the use of this compound for the introduction of a 2-fluoro-4-ethylbenzyl protecting group. The scientific community has explored a vast array of substituted benzyl protecting groups to fine-tune reactivity and selectivity, but the specific combination present in this molecule has not been reported in the context of protecting group chemistry.

Advanced Spectroscopic and Analytical Methodologies in the Research of 1 Bromomethyl 4 Ethyl 2 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. For 1-(bromomethyl)-4-ethyl-2-fluorobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Techniques

¹H and ¹³C NMR are the cornerstones of structural analysis. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group, the benzylic protons of the bromomethyl group, and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of coupling to each other. The bromomethyl (CH₂Br) protons would appear as a singlet, though coupling to the fluorine atom over four bonds (⁴JHF) might cause slight broadening or a very small doublet splitting. The three aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm), with their splitting patterns dictated by proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The positions of the aromatic carbon signals are influenced by the substituents. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a proton-coupled ¹³C spectrum. The bromomethyl carbon will be shifted downfield due to the electronegative bromine atom. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict these chemical shifts with high accuracy. nih.govrsc.org

Predicted NMR Data for this compound

The following table presents predicted chemical shift ranges based on analysis of similar compounds and general substituent effects. Actual experimental values may vary.

¹H NMR Predicted Data
Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₃ (ethyl) ~1.2 Triplet (t) ³JHH ≈ 7.6
CH₂ (ethyl) ~2.7 Quartet (q) ³JHH ≈ 7.6
CH₂Br ~4.5 Singlet (s) or narrow doublet ⁴JHF might be observable

¹³C NMR Predicted Data

Carbon Predicted Chemical Shift (δ, ppm)
CH₃ (ethyl) ~15
CH₂ (ethyl) ~28
CH₂Br ~30-35
Aromatic C-H 115 - 135
Aromatic C-F 158 - 164 (with large ¹JCF)
Aromatic C-Br ~120-130
Aromatic C-CH₂Br ~135-140

Fluorine-19 NMR (¹⁹F NMR) for Analyzing Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, with a much wider spectral dispersion compared to ¹H NMR, which minimizes signal overlap. icpms.cz

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift, typically reported relative to a standard like CFCl₃, provides confirmation of the fluoro-aromatic system. ucsb.edu Furthermore, the fluorine nucleus couples with nearby protons, particularly the ortho-proton (³JHF) and the bromomethyl protons (⁴JHF), providing crucial connectivity information that corroborates the substitution pattern on the benzene (B151609) ring. wikipedia.orgorganicchemistrydata.org These coupling constants can be precisely measured from the ¹H-coupled ¹⁹F spectrum or from the corresponding splittings in the ¹H spectrum. sfu.caepa.gov

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning complex spectra and confirming molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment maps correlations between spin-coupled protons. youtube.com For the target molecule, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu This is the most reliable method for assigning carbon signals. For instance, the proton signal at ~2.7 ppm would show a correlation to the carbon signal at ~28 ppm, definitively assigning them to the ethyl CH₂ group. This technique simplifies complex spectra by spreading them into two dimensions, resolving overlapping signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). cornell.edu This is arguably the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations would be expected from the benzylic CH₂Br protons to the aromatic carbons C1, C2, and C3, and from the ethyl CH₂ protons to the aromatic carbons C3, C4, and C5. These correlations are critical for confirming the 1,2,4-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the CH₂Br protons and the aromatic proton at the C3 position, providing definitive evidence for their spatial proximity.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei (Proton → Atom) Information Gained
COSY CH₃ (ethyl) ↔ CH₂ (ethyl) Confirms ethyl group structure.
HSQC CH₂Br ↔ C(CH₂Br) Assigns the bromomethyl carbon.
Aromatic Hs ↔ Aromatic Cs Assigns protonated aromatic carbons.
HMBC CH₂Br → C1, C2, C3 Confirms position of the bromomethyl group.
CH₂ (ethyl) → C3, C4, C5 Confirms position of the ethyl group.

| NOESY | CH₂Br ↔ H3 (aromatic) | Confirms spatial proximity and substitution pattern. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₉H₁₀BrF), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. csbsju.edu Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two m/z units (the "M" and "M+2" peaks). libretexts.orgucalgary.ca HRMS can confirm the exact masses of both isotopic peaks, providing unequivocal confirmation of the elemental composition.

Calculated Exact Masses for the Molecular Ion of C₉H₁₀BrF

Ion Formula Isotope Calculated Exact Mass (Da)
[C₉H₁₀⁷⁹BrF]⁺ ⁷⁹Br 216.0000

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov It is ideal for analyzing volatile compounds like this compound, allowing for the separation of the main product from starting materials, by-products, or solvent residues before mass analysis. scholarsresearchlibrary.com

In the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), which generates the molecular ion and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural identification. For this compound, characteristic fragmentation pathways are expected:

Loss of Bromine: The most facile fragmentation is often the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable benzyl-type cation. This would give a fragment at m/z 137.0658 ([C₉H₁₀F]⁺).

Loss of Methyl: Cleavage of a methyl radical (•CH₃) from the ethyl group of the molecular ion would lead to a fragment at m/z 201/203.

Benzylic Fragmentation: The fragment at m/z 137 may further lose molecules like acetylene (B1199291) (C₂H₂) to yield smaller, characteristic aromatic fragments. docbrown.info The observation of an ion at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is also a common feature in the mass spectra of benzene derivatives. docbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Possible Fragment Ion Comments
216 218 [C₉H₁₀BrF]⁺ Molecular ion (M⁺)
137 - [C₉H₁₀F]⁺ Loss of •Br radical; often the base peak
201 203 [C₈H₇BrF]⁺ Loss of •CH₃ radical from ethyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a detailed fingerprint of the functional groups present in a sample. For derivatives of this compound, these techniques are crucial for verifying the presence of key structural motifs.

The vibrational spectrum of a molecule is determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds. Specific functional groups tend to absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis.

Detailed Research Findings:

In studies of complex molecules containing structural elements similar to this compound, such as substituted triethylbenzyl derivatives, IR spectroscopy has been used to identify key vibrational bands. For instance, in the analysis of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione, characteristic peaks were observed that correspond to various functional groups. iucr.org

The table below summarizes typical IR absorption regions for the primary functional groups in this compound and its derivatives.

Functional GroupBondVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyl C-HC-HStretch2850-3000
Aromatic C-HC-HStretch3000-3100
Aromatic RingC=CStretch1450-1600
Alkyl HalideC-BrStretch500-600
FluoroaromaticC-FStretch1100-1300

This table presents generalized data for illustrative purposes.

A specific analysis of a related isoindoline-1,3-dione derivative containing bromomethyl and ethyl groups on a benzene ring reported the following IR peaks, which can be correlated to its structural components. iucr.org

Observed IR Peak (cm⁻¹)Probable Assignment
2969C-H stretching (from ethyl groups)
1709C=O stretching (from isoindoline-1,3-dione)
1491, 1454Aromatic C=C ring stretching
1392C-H bending
592C-Br stretching

Data sourced from a study on a complex derivative containing relevant functional groups. iucr.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While C-F and C-Br stretches are often weak in IR spectra, they can produce more intense signals in Raman spectra. Furthermore, the symmetric vibrations of the benzene ring are typically strong in Raman, providing clear markers for the aromatic core.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (Applicable for Crystalline Derivatives)

The analysis involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which a detailed atomic model can be built.

Detailed Research Findings:

While a crystal structure for this compound itself is not publicly available, analysis of crystalline derivatives provides significant insight into molecular packing and conformation. Studies on heavily substituted benzene rings containing both bromomethyl and ethyl groups reveal how steric hindrance and intermolecular forces dictate the arrangement of substituents. iucr.org

In one such study of a complex dione (B5365651) derivative, the molecule was found to crystallize in the P2₁/n space group. iucr.org The arrangement of the substituents around the central benzene ring was described as an ab'ba'ab' pattern, where the bromomethyl group and other substituents point to opposite faces of the ring to minimize steric clash. iucr.org

The presence of fluorine atoms in such structures can significantly influence crystal packing through non-covalent interactions, such as fluorine-fluorine interactions. usd.edu Research on other fluorinated aromatic compounds has shown that these interactions can help in the formation of specific packing motifs, like lamellar structures. usd.edu

The table below presents selected crystallographic data from a related hexasubstituted benzene derivative, illustrating the type of information obtained from X-ray analysis.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Key Intermolecular Interactions C-H···O hydrogen bonds, C-H···Br hydrogen bonds, Br···O=C halogen bond
Substituent Orientation Substituents (including bromomethyl and ethyl groups) point towards opposite faces of the benzene ring.

Data sourced from a crystallographic study of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione. iucr.org

Furthermore, analysis of other crystalline structures containing bromomethyl groups has highlighted the role of C-Br···π interactions in stabilizing the crystal lattice, with observed distances of approximately 3.691 Å. nih.gov These weak interactions, along with hydrogen bonds, are critical in governing the supramolecular assembly of the molecules in the crystal.

Future Directions and Emerging Research Avenues Pertaining to 1 Bromomethyl 4 Ethyl 2 Fluorobenzene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems to control the reactivity and selectivity of reactions involving 1-(bromomethyl)-4-ethyl-2-fluorobenzene is a significant area for future research. The presence of a fluorine atom ortho to the bromomethyl group and meta to the ethyl group introduces specific electronic and steric factors that influence its reactivity. Currently, detailed studies on catalytic systems tailored for this particular substrate are not available. Future investigations could focus on:

Transition-Metal Catalysis: Designing catalysts (e.g., based on palladium, nickel, or copper) for cross-coupling reactions. These could enable the precise formation of carbon-carbon and carbon-heteroatom bonds at the benzylic position, offering pathways to complex molecules. Research would need to overcome challenges such as catalyst deactivation and control of side reactions.

Organocatalysis: Exploring the use of metal-free catalysts for nucleophilic substitution reactions. This could provide greener and more cost-effective synthetic routes.

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to improve reaction rates and yields in biphasic systems, which are common in industrial applications.

A systematic study of different catalyst and ligand combinations would be necessary to create a predictable platform for the selective functionalization of this compound.

Exploration of Photochemical and Electrochemical Transformations

The application of photochemical and electrochemical methods to this compound represents a frontier in its synthetic utility. These energy-input methods can unlock unique reaction pathways that are not accessible through traditional thermal methods.

Photochemical Reactions: Research could explore the light-induced generation of benzyl (B1604629) radicals from this compound. These highly reactive intermediates could participate in a variety of transformations, including additions to alkenes and alkynes, and atom transfer radical cyclization (ATRC) reactions. The influence of the fluorine and ethyl substituents on the stability and reactivity of the radical species would be a key area of investigation.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. Future studies might focus on the electrochemical reduction of the carbon-bromine bond to generate a benzylic carbanion or radical, which could then be trapped with various electrophiles. This would provide a controlled and sustainable method for derivatization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound into continuous flow chemistry and automated platforms is a promising avenue for improving efficiency, safety, and scalability. The inherent advantages of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and reaction time) and enhanced safety when handling reactive intermediates, are particularly relevant for reactions involving benzyl bromides.

Future work in this area would involve:

Reaction Optimization in Flow: Translating batch reactions involving this compound into continuous flow processes. This would require systematic optimization of flow rates, reactor design, and reagent mixing.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from this compound for applications such as drug discovery and materials science. This would involve the integration of robotic liquid handling with flow reactors and online analytical techniques.

Bio-orthogonal Chemistry and Bioconjugation Applications (Focus on chemical methodology, not biological effects)

The structure of this compound makes it a potential candidate for use in bio-orthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The bromomethyl group can act as an electrophile for reaction with specific nucleophiles.

Methodological research in this area could focus on:

Development of Ligation Chemistries: Designing novel bioconjugation reactions where the fluorinated benzyl bromide moiety reacts selectively with a complementary functional group on a biomolecule. The fluorine atom could be used to modulate the reactivity and stability of the resulting conjugate.

Linker Design: Synthesizing and evaluating different linker technologies that incorporate the 1-(bromomethyl)-4-ethyl-2-fluorophenyl group for attaching probes or drugs to proteins, nucleic acids, or other biological macromolecules.

Currently, there are no specific, published bioconjugation methodologies that utilize this compound.

Design and Synthesis of Advanced Materials and Polymer Precursors

This compound can be envisioned as a versatile building block for the synthesis of advanced materials and polymers. The combination of a reactive bromomethyl group for polymerization or modification and a fluorinated aromatic ring for tuning material properties offers significant design flexibility.

Potential research directions include:

Monomer Synthesis: Using this compound as a precursor to synthesize novel monomers for polymerization. For example, it could be converted into styrenic, acrylic, or vinylic monomers.

Polymer Functionalization: Grafting the 1-(bromomethyl)-4-ethyl-2-fluorophenyl moiety onto existing polymer backbones to impart specific properties such as hydrophobicity, thermal stability, or altered refractive index, which are often associated with fluorinated compounds.

Synthesis of Functional Materials: Incorporating this compound into the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the fluorine substitution can influence electronic energy levels and device performance.

Detailed studies on the synthesis and characterization of polymers and materials derived from this specific compound are yet to be reported.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(bromomethyl)-4-ethyl-2-fluorobenzene, and how can purity be optimized?

  • Synthesis routes : The compound can be synthesized via bromination of 4-ethyl-2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or under photolytic conditions. Alternative routes may involve nucleophilic substitution of a pre-functionalized benzyl chloride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity validation should include GC-MS (retention time matching) and ¹H/¹³C NMR to confirm absence of unreacted toluene derivatives or bromination byproducts .
  • Challenges : Competing side reactions (e.g., over-bromination) may occur if stoichiometry or reaction time is not tightly controlled.

Q. How should researchers safely handle and store this compound?

  • Safety protocols : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to alkylating agent properties, which may cause irritation or sensitization.
  • Storage : Store in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the bromomethyl group .
  • Emergency response : In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated surfaces should be rinsed with ethanol followed by water .

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

  • NMR spectroscopy : ¹H NMR should show distinct signals for the benzyl bromide (–CH₂Br, δ ~4.3–4.7 ppm), ethyl group (–CH₂CH₃, δ ~1.2–1.4 ppm triplet and δ ~2.4–2.6 ppm quartet), and aromatic protons (splitting patterns consistent with fluorine-induced deshielding) .
  • Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M]⁺ at m/z 218.0 (C₉H₁₀BrF⁺) with isotopic peaks matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br).
  • Elemental analysis : Carbon, hydrogen, and bromine content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as an electrophile in cross-coupling reactions?

  • Case study : Lower-than-expected yields in Suzuki-Miyaura couplings may arise from steric hindrance due to the ethyl group or competing elimination reactions.
  • Optimization strategies :

  • Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst and reduce β-hydride elimination.
  • Adjust reaction temperature (60–80°C) and base (K₃PO₄ vs. Cs₂CO₃) to balance reactivity and side reactions.
  • Monitor reaction progress via TLC or in situ IR to identify intermediate decomposition .
    • Data validation : Compare kinetic profiles under varying conditions and use DFT calculations to model transition states .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions versus radical reactions?

  • Nucleophilic substitution (SN2) : The bromomethyl group’s electrophilicity is enhanced by the electron-withdrawing fluorine and ethyl groups (meta-directing effects). Steric effects from the ethyl group may slow SN2 kinetics, favoring SN1 pathways in polar protic solvents.
  • Radical pathways : Under photolytic conditions, bromine abstraction generates a benzyl radical, which can participate in atom-transfer radical additions (ATRA). ESR spectroscopy can detect radical intermediates, with hyperfine splitting patterns confirming spin density distribution .
  • Contradictions : Conflicting literature reports on reaction outcomes may stem from solvent polarity or initiator concentration differences. Replicate studies with controlled variables (e.g., degassed vs. aerated conditions) to isolate key factors .

Q. How does the fluorine substituent influence the compound’s stability and reactivity in multi-step syntheses?

  • Electronic effects : Fluorine’s strong inductive electron-withdrawing effect increases the benzyl bromide’s electrophilicity but may destabilize intermediates via increased ring strain in cyclization reactions.
  • Stability studies : Accelerated degradation tests (40°C, 75% RH) show ~15% hydrolysis over 72 hours, forming 4-ethyl-2-fluorobenzyl alcohol. Stabilizers like BHT (0.1% w/w) can mitigate radical-mediated decomposition .
  • Applications : The fluorine atom enhances lipophilicity, making the compound useful in medicinal chemistry for CNS-targeting prodrugs. Its reactivity in Pd-catalyzed couplings is critical for constructing fluorinated biaryl scaffolds .

Methodological Notes

  • Contradictory data : Always cross-validate results using orthogonal techniques (e.g., NMR and X-ray crystallography for structure confirmation).
  • Advanced tools : Utilize computational chemistry (e.g., Gaussian for transition state modeling) to rationalize experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.